Darobactin

Description

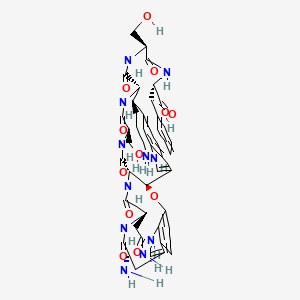

Structure

2D Structure

Properties

CAS No. |

2409072-20-2 |

|---|---|

Molecular Formula |

C47H55N11O12 |

Molecular Weight |

966.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1 |

InChI Key |

HRMCRRLPTVSYHJ-KUDSBEMESA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

Canonical SMILES |

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Darobactin: A Technical Whitepaper on the Discovery, Isolation, and Characterization of a Novel Antibiotic from Photorhabdus

Executive Summary: The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The discovery of Darobactin, a novel antibiotic isolated from Photorhabdus species, represents a significant breakthrough in the search for new antimicrobial agents. This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and antibacterial efficacy of this compound. It is intended for researchers, scientists, and drug development professionals engaged in antibiotic discovery and development. This compound exhibits a unique structure and a novel mode of action, targeting the essential outer membrane protein BamA.[1][2] This compound demonstrates potent activity against critical Gram-negative pathogens, including resistant strains, while showing minimal impact on Gram-positive bacteria and commensal gut microflora.[1][3] This document details the experimental methodologies, presents key quantitative data, and visualizes the critical pathways and workflows involved in the study of this promising antibiotic candidate.

The Discovery of this compound: A Nematode Symbiont Approach

The search for novel antibiotics has led researchers to explore unique ecological niches. The discovery of this compound originated from the hypothesis that bacterial symbionts of animals, such as entomopathogenic nematodes, could be a rich source of therapeutics.[1][4] These nematodes target insects, releasing their symbiotic bacteria, like Photorhabdus, which must compete with other microbes, suggesting a capacity to produce potent antibiotics.[5]

Researchers screened a library of Photorhabdus isolates, leading to the identification of a new antibiotic, which they named this compound.[1] The producing organism was identified as Photorhabdus khanii.[6] Initial production under standard laboratory conditions was very low, which likely explains why it had been previously overlooked.[1] This discovery highlights the potential of exploring symbiotic bacteria for novel antimicrobial compounds.

Isolation and Structural Characterization

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its structure is a modified heptapeptide (B1575542) with the sequence W¹-N²-W³-S⁴-K⁵-S⁶-F⁷.[1] The molecule features two unique macrocyclic cross-linkages that create a rigid, fused-ring system: an ether linkage between Tryptophan-1 and Tryptophan-3, and a carbon-carbon bond between Tryptophan-3 and Lysine-5.[1]

Experimental Protocols

Fermentation and Isolation: Initial attempts to isolate this compound were hampered by low yields (approximately 3 mg/L).[1] The following protocol is based on the methods described for its discovery.

-

Cultivation: Photorhabdus khanii strains are cultivated in a suitable production medium. Fermentation is carried out for an extended period, typically 10-14 days, to maximize yield.[1]

-

Extraction: The culture broth is harvested and the supernatant is separated from the cells. The active compound is extracted from the supernatant using solid-phase extraction (SPE) with a resin like Diaion HP20.

-

Purification: The crude extract is subjected to multiple rounds of High-Performance Liquid Chromatography (HPLC) to purify this compound. A combination of reversed-phase columns (e.g., C18) and different solvent systems are used to achieve high purity.

-

Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of high-resolution mass spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.[1]

Heterologous Expression: Due to low native production, heterologous expression of the this compound biosynthetic gene cluster (dar operon) in E. coli was successfully performed. This confirmed that the dar operon is sufficient for its production and provides a more scalable source for generating this compound and its analogues.[1][6]

Mechanism of Action: Inhibition of the BamA Complex

This compound's antibacterial activity stems from its unique interaction with the β-barrel assembly machinery (BAM) complex, specifically the essential protein BamA, which is located on the outer membrane of Gram-negative bacteria.[1][4] The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival.[2]

This compound acts as a structural mimic of a β-strand, a recognition signal for native substrate proteins of BamA.[7] It binds with high affinity to the lateral gate of BamA, effectively blocking it.[6][7] This binding event competitively inhibits the insertion of new outer membrane proteins, disrupting the integrity of the outer membrane and leading to cell death.[2][7] Because this target is on the cell surface, this compound circumvents the challenge of penetrating the formidable outer membrane of Gram-negative pathogens.[1] The interaction is largely mediated by backbone contacts, making it less susceptible to resistance mutations.[7]

Antibacterial Spectrum and Efficacy

This compound exhibits selective and potent activity against a range of clinically relevant Gram-negative pathogens while being largely inactive against Gram-positive bacteria and key gut commensals like Bacteroides fragilis.[1][3] This selectivity is a promising feature, as it may reduce the disruption of the host microbiome.[1]

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the in vitro activity of this compound A and its improved biosynthetic analogue, D22.

Table 1: MIC of this compound A Against Selected Gram-Negative Pathogens

| Organism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | ATCC 25922 | 2 - 4 | [1][8] |

| Klebsiella pneumoniae | ATCC 43816 | 2 | [1] |

| Klebsiella pneumoniae | DSM 30104 | 4 | [3] |

| Pseudomonas aeruginosa | PAO1 | 64 | [8] |

| Acinetobacter baumannii | DSM 30008 | 64 |[8] |

Table 2: Comparative MICs of this compound Analogs

| Organism and Strain | DAR A (µg/mL) | DAR B (µg/mL) | D22 (µg/mL) | Reference |

|---|---|---|---|---|

| E. coli ATCC 25922 | 4 | 2 | 2-4 | [3][8] |

| K. pneumoniae DSM 30104 | 4 | 2 | 4-8 | [3][8] |

| P. aeruginosa PAO1 | 64 | 32 | 16-32 | [3][8] |

| A. baumannii DSM 30008 | 64 | 128 | 8 |[3][8] |

Note: MIC values can vary based on testing conditions and specific strains used.

Notably, this compound maintains its activity against multidrug-resistant isolates, including carbapenem-resistant and polymyxin-resistant strains.[1] Biosynthetic engineering has produced analogues like D22 with significantly improved activity, especially against challenging pathogens like A. baumannii and P. aeruginosa.[8][9][10]

Cytotoxicity and In Vivo Efficacy

This compound shows a favorable safety profile with low cytotoxicity against human cell lines (no activity detected up to 128 µg/mL).[3] In vivo studies have demonstrated its efficacy. In mouse models of infection, this compound successfully treated infections caused by E. coli and K. pneumoniae without observable toxic side effects.[1][2] The improved analogue D22 has also shown efficacy in murine models of P. aeruginosa thigh infection and E. coli sepsis, as well as in a zebrafish model of A. baumannii infection.[8][10]

Biosynthesis and Synthetic Approaches

This compound's production is encoded by a small, often silent, gene cluster (dar operon).[1][2] The core structure is derived from a precursor peptide, DarA, which undergoes significant post-translational modification.[6] The key enzyme, DarE, a radical SAM/SPASM enzyme, is responsible for catalyzing the formation of the two unique macrocyclic rings.[1][2]

The complexity of this compound's structure makes chemical synthesis challenging. However, a total synthesis of this compound A has been successfully accomplished.[11][12][13] These synthetic routes, often employing convergent strategies and advanced methods like Larock indole (B1671886) synthesis, are crucial for producing sufficient quantities for further study and for creating novel analogues that are not accessible through biosynthesis.[12][14]

Conclusion and Future Directions

This compound represents one of the most promising new classes of antibiotics discovered in recent decades.[9] Its novel mechanism of targeting the essential BamA protein on the outer surface of Gram-negative bacteria provides a powerful new strategy to combat antimicrobial resistance. The compound's potent and selective activity, coupled with a good safety profile and demonstrated in vivo efficacy, positions it as a strong lead for clinical development.[3][8]

Future research will focus on:

-

Lead Optimization: Continued biosynthetic engineering and synthetic chemistry efforts to improve potency, expand the antibacterial spectrum, and enhance pharmacokinetic properties.[15]

-

Understanding Resistance: Investigating potential mechanisms of resistance to better predict and circumvent its emergence.

-

Clinical Development: Advancing the most promising this compound analogues through preclinical and eventually clinical trials to address the urgent need for new Gram-negative therapeutics.[16]

References

- 1. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: Promising New Drug to Combat Antibiotic Resistance | Drug Discovery And Development [labroots.com]

- 6. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02725E [pubs.rsc.org]

- 7. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase | Oxford's Kavli Institute for NanoScience Discovery [kavlinano.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An innovative antibiotic for drug-resistant bacteria - American Chemical Society [acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Atroposelective Total Synthesis of this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on promising new antibiotic this compound reinforces its potential | German Center for Infection Research [dzif.de]

- 16. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Mechanism of Action of Darobactin on the BamA Protein

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The novel antibiotic Darobactin, a bicyclic heptapeptide, offers a promising therapeutic avenue by targeting a unique and essential component of the bacterial outer membrane: the β-barrel assembly machinery (BAM) complex. This guide provides a detailed technical overview of the mechanism by which this compound inhibits the central protein of this complex, BamA. It consolidates key quantitative data, outlines detailed experimental protocols used to elucidate this mechanism, and provides visual representations of the molecular interactions and experimental workflows.

Introduction: The BamA Target

Gram-negative bacteria are protected by an outer membrane, which acts as a selective permeability barrier. The biogenesis of this membrane is dependent on the proper folding and insertion of β-barrel outer membrane proteins (OMPs), a process catalyzed by the essential BAM complex.[1][2] The central and indispensable component of this machinery is BamA, an OMP that facilitates the insertion of nascent OMPs into the outer membrane.[3][4] Given its surface exposure and essential role, BamA represents an attractive target for novel antibiotics.[3][5] this compound exploits this "Achilles' heel" by directly targeting BamA, leading to a cascade of events that disrupts outer membrane homeostasis and results in bacterial cell death.[6][7]

Molecular Mechanism of Action

The inhibitory action of this compound is a sophisticated example of molecular mimicry. The compound's rigid, pre-organized β-strand conformation, established by two macrocyclic cross-linkages, mimics the β-signal of native OMP substrates.[1][8][9] This allows this compound to act as a potent competitive inhibitor.

The core mechanism can be summarized in the following steps:

-

Binding to the Lateral Gate: this compound binds directly to the lateral gate of the BamA β-barrel, a functional hotspot formed by the β1 and β16 strands.[5][8][9][10]

-

Lipid Displacement: Upon binding, this compound displaces a lipid molecule from the lateral gate, utilizing the membrane environment as an extended binding pocket.[1][8][9]

-

Backbone-Mediated Interaction: The interaction between this compound and BamA is primarily mediated by an extensive network of hydrogen bonds between the backbones of the antibiotic and the β1 strand of BamA.[1][9] This mode of binding, which is less dependent on specific amino acid side chains, makes the interaction particularly robust against the development of resistance.[1][6]

-

Conformational Locking: The binding event stabilizes and locks the BamA protein in a "lateral-closed," inactive conformation.[11][12] This prevents the conformational changes necessary for the insertion and folding of new OMP substrates.[12]

-

Inhibition of OMP Biogenesis: By locking the lateral gate, this compound effectively shuts down the BAM complex's function, leading to the accumulation of unfolded OMPs in the periplasm and ultimately causing cell lysis.[2][3]

Quantitative Data: Binding Affinity and Inhibition

The efficacy of this compound and its analogs has been quantified through various biophysical and biochemical assays. The data consistently show a direct and potent interaction with BamA, leading to effective inhibition of its function.

Table 1: Binding Affinity of this compound Analogs to BamA

| Compound | Method | Target | Dissociation Constant (KD) | Reference |

| This compound A | Isothermal Titration Calorimetry (ITC) | Wild-Type BAM Complex | 1.2 µM | |

| This compound A | Surface Plasmon Resonance (SPR) | BamA β-barrel | ~300 nM | [5] |

| This compound B | Surface Plasmon Resonance (SPR) | BamA β-barrel | ~500 nM | [5] |

| Dynobactin A | Surface Plasmon Resonance (SPR) | BamA β-barrel | ~30 nM | [5] |

| This compound A | Microscale Thermophoresis (MST) | Purified E. coli BamA | 0.278 µM | |

| This compound 9 (D9) | Microscale Thermophoresis (MST) | Purified E. coli BamA | 0.3 µM | |

| This compound 22 (D22) | Microscale Thermophoresis (MST) | Purified E. coli BamA | 0.159 µM |

Table 2: Inhibition of BamA-Mediated OMP Folding

| Compound | Assay System | IC50 | Reference |

| This compound A | In vitro OMP folding | ~0.7 µM | |

| This compound A | OMP folding in native OMVs | 30 ± 6 nM | [5] |

| This compound B | OMP folding in native OMVs | 48 ± 8 nM | [5] |

| Dynobactin A | OMP folding in native OMVs | 16 ± 2 nM | [5] |

Experimental Protocols

The elucidation of this compound's mechanism of action was made possible by a combination of structural biology, biophysical, and biochemical techniques.

BAM Complex Purification for Structural and Biophysical Studies

A common prerequisite for in vitro analysis is the purification of the BAM complex.

-

Expression: A plasmid containing all five E. coli BamA-E genes, with appropriate affinity tags (e.g., His6-tag on BamE, StrepII-tag on BamB), is expressed in E. coli BL21(DE3).[6]

-

Membrane Preparation: Cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation.

-

Solubilization: The membrane fraction is solubilized using a detergent such as n-dodecyl-β-D-maltoside (DDM) to extract the BAM complex.

-

Affinity Chromatography: The solubilized complex is purified using a two-step affinity chromatography process, first via the His6-tag (Ni-NTA resin) followed by the StrepII-tag (Strep-Tactin resin).

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to ensure a homogenous, monodisperse sample.

Cryo-Electron Microscopy (Cryo-EM) of the BAM-Darobactin Complex

Cryo-EM has been instrumental in visualizing the this compound-BamA interaction at near-atomic resolution.[4][11]

-

Complex Formation: Purified BAM complex is incubated with an excess of this compound to ensure saturation of the binding site.

-

Grid Preparation: A small volume (3-4 µL) of the BAM-Darobactin sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data Collection: Grids are screened for ice quality and particle distribution. Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Raw movie frames are corrected for motion and radiation damage. Particles are picked, subjected to 2D classification to remove junk particles, and then used for 3D reconstruction and refinement to generate the final high-resolution density map.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of thermodynamic parameters, including the binding affinity (KD).

-

Sample Preparation: Purified BamA or the full BAM complex is dialyzed into the measurement buffer (e.g., 20 mM NaPi, 150 mM NaCl, 0.1% w/v LDAO, pH 7.5).[6] this compound is dissolved in the exact same buffer.

-

Instrument Setup: The protein solution (e.g., 100 µM BamA β-barrel) is loaded into the sample cell of a Microcal ITC200 instrument.[6] The this compound solution (e.g., 1 mM) is loaded into the injection syringe.

-

Titration: The experiment is conducted at 25°C. A series of small injections (e.g., 20 injections) of the this compound solution are made into the protein solution.[6]

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fitted to a binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In Vitro OMP Folding Assay

This assay measures the ability of the BAM complex to fold a model unfolded OMP into a lipid environment and assesses how this function is inhibited by this compound.

-

Reagents: Prepare outer membrane vesicles (OMVs) containing the BAM complex, a denatured model OMP substrate (e.g., OmpT), and varying concentrations of this compound.

-

Folding Reaction: The folding reaction is initiated by diluting the denatured OMP into a buffer containing the OMVs and this compound.

-

Analysis: The folding of the OMP substrate is typically monitored by SDS-PAGE. Correctly folded OMPs exhibit a characteristic heat-modifiable mobility, migrating faster on the gel when unboiled compared to the boiled, denatured state.

-

Quantification: The intensity of the bands corresponding to the folded and unfolded OMP is quantified by densitometry. The percentage of folded OMP is plotted against the this compound concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[5]

Resistance Mechanisms

While the backbone-mediated interaction of this compound with BamA makes resistance difficult to acquire, resistant mutants have been generated in laboratory settings through serial passaging. These mutations typically map to the lateral seam within the β-barrel domain of BamA.[4] For example, mutations such as G429V, E435K, G443D, and Q445P have been identified.[11] Studying these resistance mutations provides further insight into the critical residues involved in BamA function and this compound binding. For instance, in one resistant mutant, the IC50 for this compound inhibition increased dramatically from ~0.7 µM to 120 µM.

Conclusion and Future Directions

This compound's unique mechanism of action, involving the mimicry of a native substrate to lock an essential outer membrane protein in an inactive state, represents a significant breakthrough in the fight against Gram-negative pathogens. The detailed understanding of its interaction with BamA, supported by robust quantitative and structural data, provides a solid foundation for rational drug design. Future efforts will likely focus on biosynthetic engineering and medicinal chemistry to create this compound analogs with improved potency, expanded spectrum, and optimized pharmacokinetic properties, paving the way for a new class of antibiotics to combat antimicrobial resistance.[3]

References

- 1. Targeting BAM for Novel Therapeutics against Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Computational identification of a systemic antibiotic for gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound B Stabilises a Lateral‐Closed Conformation of the BAM Complex in E. coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EMDB-15362: Cryo-EM structure of this compound 22 bound BAM complex - Yorodumi [pdbj.org]

Darobactin's Fused Ring System: A Technical Guide to its Structure and Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darobactin, a novel antibiotic with potent activity against Gram-negative bacteria, presents a unique and complex chemical architecture.[1] Its structure is characterized by a bicyclic heptapeptide (B1575542) core, featuring an unprecedented fused ring system that is crucial for its biological function. This technical guide provides an in-depth exploration of the structure, synthesis, and biosynthesis of this compound, with a focus on its defining fused ring system. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic discovery and development.

Chemical Structure and Fused Ring System

This compound A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its defining feature is a rigid, bicyclic structure formed by two unique intramolecular cross-links. These linkages create a highly constrained conformation that is essential for its potent and specific antimicrobial activity.

The fused ring system of this compound A is composed of:

-

A 14-membered ring: Formed by a carbon-carbon bond between the β-carbon of a lysine (B10760008) residue and the C6 position of a tryptophan residue.

-

A 15-membered ring: Formed by a carbon-oxygen-carbon ether linkage between the C7 position of one tryptophan residue and the β-carbon of another tryptophan residue.

This intricate network of fused rings forces the peptide backbone into a stable β-strand-like conformation, which is key to its mechanism of action.

Structural Data

The precise atomic arrangement of this compound A has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed through total synthesis.

Table 1: Spectroscopic Data for this compound A

| Parameter | Value | Reference |

| Molecular Formula | C₄₇H₅₅N₁₁O₁₂ | |

| Monoisotopic Mass | 965.4084 g/mol | |

| ¹H NMR (700 MHz, D₂O) δ (ppm) | (Selected Peaks) | [3][4] |

| Trp¹ Hα | 4.83 (d, J=7.7 Hz) | [3] |

| Asn² Hα | 4.69 (t, J=6.3 Hz) | [3] |

| Trp³ Hα | 5.31 (d, J=9.8 Hz) | [3] |

| Ser⁴ Hα | 4.45 (t, J=5.6 Hz) | [3] |

| Lys⁵ Hα | 4.18 (dd, J=9.1, 4.9 Hz) | [3] |

| Ser⁶ Hα | 4.35 (t, J=4.9 Hz) | [3] |

| Phe⁷ Hα | 4.61 (t, J=7.0 Hz) | [3] |

| ¹³C NMR (176 MHz, D₂O) δ (ppm) | (Selected Peaks) | [3][4] |

| Trp¹ Cα | 55.2 | [3] |

| Asn² Cα | 52.3 | [3] |

| Trp³ Cα | 54.1 | [3] |

| Ser⁴ Cα | 57.4 | [3] |

| Lys⁵ Cα | 55.9 | [3] |

| Ser⁶ Cα | 57.9 | [3] |

| Phe⁷ Cα | 56.5 | [3] |

| Trp¹ C=O | 174.9 | [3] |

| Asn² C=O | 173.8 | [3] |

| Trp³ C=O | 174.2 | [3] |

| Ser⁴ C=O | 173.1 | [3] |

| Lys⁵ C=O | 175.4 | [3] |

| Ser⁶ C=O | 173.5 | [3] |

| Phe⁷ C=O | 174.6 | [3] |

Table 2: Key Bond Lengths and Angles in this compound (from PDB: 7NRI)

| Bond | Length (Å) | Angle | Degrees (°) |

| Trp³(C6)-Lys⁵(Cβ) | 1.52 | Trp³(C5)-Trp³(C6)-Lys⁵(Cβ) | 129.8 |

| Trp¹(C7)-O-Trp³(Cβ) | 1.37 (C-O), 1.44 (O-C) | Trp¹(C6)-Trp¹(C7)-O | 119.5 |

| Trp¹(C7)-O-Trp³(Cβ) | 117.9 | ||

| O-Trp³(Cβ)-Trp³(Cα) | 109.8 |

Experimental Protocols

Total Synthesis of this compound A

The total synthesis of this compound A has been achieved through a convergent approach, with key steps including the formation of the two macrocycles. A notable strategy involves sequential Larock indole (B1671886) syntheses to construct the fused ring system. The following is a generalized workflow based on published methods.[5][6][7]

Detailed Methodologies:

-

Peptide Couplings: Standard solution-phase peptide coupling reagents such as HATU or HBTU are employed to assemble the linear peptide fragments.

-

Larock Macrocyclization: This key step involves a palladium-catalyzed annulation to form the indole rings and simultaneously close the macrocycles. The reaction typically utilizes a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent like DMF or dioxane.

-

Protecting Group Strategy: A robust protecting group strategy is essential to mask reactive functional groups during the synthesis. Common protecting groups include Boc for amines, and various protecting groups for carboxylic acids and hydroxyl groups.

-

Purification: Purification at each step is typically achieved by column chromatography on silica (B1680970) gel. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of this compound

This compound is produced ribosomally as a precursor peptide, DarA, which then undergoes post-translational modifications to form the mature antibiotic.[2][8] The key enzyme responsible for the formation of the fused ring system is a radical S-adenosyl-L-methionine (rSAM) enzyme called DarE.[2][8]

Heterologous Expression Protocol:

A common method to study and produce this compound and its analogs involves heterologous expression in a host organism like Escherichia coli.[2][8][9][10]

-

Gene Cluster Cloning: The biosynthetic gene cluster (BGC) containing darA and darE is cloned into an expression vector.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cultivation: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined minimal medium) at an optimal temperature (e.g., 18-30°C).

-

Induction: Gene expression is induced by the addition of an inducer, such as IPTG, at a specific cell density.

-

Fermentation: The culture is incubated for a period of time (e.g., 24-72 hours) to allow for the production of this compound.

-

Extraction and Purification: The bacterial cells are harvested, and this compound is extracted from the cell pellet or culture supernatant using organic solvents. Purification is achieved using chromatographic techniques like solid-phase extraction and RP-HPLC.

Mechanism of Action

This compound exerts its antibacterial activity by targeting a crucial component of the outer membrane biogenesis machinery in Gram-negative bacteria, the β-barrel assembly machinery (BAM) complex. Specifically, this compound binds to the central subunit of this complex, BamA.

The rigid, β-strand-like conformation of this compound, enforced by its fused ring system, mimics the natural substrates of BamA. This allows this compound to bind with high affinity to the lateral gate of BamA, a critical site for the folding and insertion of new outer membrane proteins (OMPs). By blocking this site, this compound effectively shuts down the assembly of the outer membrane, leading to a loss of membrane integrity and ultimately, bacterial cell death.

Biological Activity

This compound exhibits potent and selective activity against a range of clinically relevant Gram-negative pathogens, including multidrug-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound A against Selected Gram-negative Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Escherichia coli | 2 | [1] |

| Klebsiella pneumoniae | 2 | [1] |

| Pseudomonas aeruginosa | 4-8 | [1] |

| Acinetobacter baumannii | 4-8 | [1] |

| Enterobacter cloacae | 2 | |

| Salmonella enterica | 2 |

Conclusion

The unique fused ring system of this compound is a testament to the chemical ingenuity of microbial biosynthesis. This rigid structural motif is not only a fascinating chemical entity but also the cornerstone of this compound's potent and selective antibacterial activity. The in-depth understanding of its structure, coupled with the development of robust synthetic and biosynthetic methodologies, provides a powerful platform for the design and development of next-generation antibiotics targeting the formidable challenge of Gram-negative infections. The detailed technical information presented in this guide is intended to empower researchers in this critical endeavor.

References

- 1. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Total Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Total Synthesis of the Antibiotic this compound A - ChemistryViews [chemistryviews.org]

- 8. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Darobactin as a ribosomally synthesized and post-translationally modified peptide (RiPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darobactin is a novel ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Discovered in Photorhabdus bacteria, symbionts of entomopathogenic nematodes, this compound presents a unique mechanism of action by targeting the essential outer membrane protein BamA.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, mechanism of action, and key experimental data to support further research and development.

Introduction

The rise of antibiotic resistance, particularly in Gram-negative pathogens, is a critical global health challenge.[2] These bacteria possess a formidable outer membrane that acts as a permeability barrier, rendering many existing antibiotics ineffective.[3][5] this compound represents a promising new class of antibiotics that circumvents this barrier by targeting a surface-exposed protein essential for outer membrane biogenesis.[3][6] It is a bicyclic heptapeptide (B1575542) derived from a precursor peptide, DarA, and undergoes significant post-translational modifications to form its active structure.[1][3]

Biosynthesis of this compound

This compound is a product of a "silent" biosynthetic gene cluster (BGC) found in Photorhabdus and other Gram-negative bacteria.[3][7] The core BGC consists of the precursor peptide gene darA and the modifying enzyme gene darE.[1][2]

The biosynthesis can be summarized in the following key steps:

-

Ribosomal Synthesis of the Precursor Peptide (DarA): The journey begins with the ribosomal synthesis of the DarA precursor peptide. This peptide is composed of an N-terminal leader sequence, a core heptapeptide (W¹N²W³S⁴K⁵S⁶F⁷ in this compound A), and a C-terminal follower sequence.[1][8] The leader sequence is crucial for recognition by the modifying enzyme.[8]

-

Post-Translational Modifications by DarE: The key maturation steps are catalyzed by DarE, a radical S-adenosyl-L-methionine (rSAM) enzyme.[7][9][10] DarE is a versatile enzyme that installs two critical intramolecular crosslinks in the core peptide in an oxygen-dependent manner.[10][11]

-

An ether crosslink (C-O-C) is formed between the C7 of the first tryptophan (Trp¹) and the β-carbon of the third tryptophan (Trp³).[3][10]

-

A carbon-carbon bond (C-C) is formed between the C6 of the third tryptophan (Trp³) and the β-carbon of the fifth amino acid, which is lysine (B10760008) (Lys⁵) in this compound A.[3][10]

-

-

Proteolytic Cleavage: Following modification, the leader and follower sequences are proteolytically cleaved to release the mature, bicyclic this compound.[1] The exact peptidase responsible for this cleavage in the native producer is not encoded within the core BGC and is thought to be a host-encoded enzyme or a self-cleavage mechanism.[1]

-

Export: The this compound BGC also contains genes (darB, darC, and darD) that encode for an ABC-type transporter system, which is presumed to be responsible for exporting the mature antibiotic out of the cell.[1][3]

Minimal Biosynthetic Gene Cluster

Studies involving heterologous expression have demonstrated that only darA and darE are essential for the production of this compound in hosts like Escherichia coli.[2][4] This minimal set of genes provides a powerful platform for biosynthetic engineering and the generation of novel this compound analogs.[2]

Visualization of the this compound Biosynthetic Pathway

Caption: A flowchart illustrating the key stages of this compound biosynthesis.

Mechanism of Action

This compound employs a novel mechanism of action that targets the β-barrel assembly machinery (BAM) complex, an essential component for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[6][7][12]

-

Targeting BamA: The primary target of this compound is BamA, the central and surface-exposed subunit of the BAM complex.[4][6]

-

Mimicking a β-strand: The rigid, bicyclic structure of this compound allows it to mimic a β-strand of a nascent outer membrane protein substrate.[6]

-

Binding to the Lateral Gate: this compound binds with high affinity to the lateral gate of BamA, a crucial site for the insertion and folding of outer membrane proteins.[1][6] This binding interaction is largely mediated by backbone contacts, which makes the development of resistance through target mutation more challenging.[5][6]

-

Inhibition of Protein Insertion: By occupying the lateral gate, this compound competitively inhibits the binding of native substrate proteins. This blockage disrupts the proper folding and insertion of essential outer membrane proteins, leading to a loss of outer membrane integrity and ultimately, cell death.[6][9]

Because the BAM complex is exclusive to Gram-negative bacteria, this compound exhibits selective activity against this class of pathogens.[9]

Visualization of the Mechanism of Action

Caption: this compound's mechanism of action targeting the BamA protein.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A and Derivatives

| Compound | E. coli (μg/mL) | K. pneumoniae (μg/mL) | A. baumannii (μg/mL) | P. aeruginosa (μg/mL) | Reference(s) |

| This compound A | 1-2 | 1-4 | - | - | [2] |

| This compound 9 | 1-2 | 1-4 | 1-2 | 0.125 | [2] |

| This compound 22 | ≤0.5 | - | ≤0.5 | up to 4-fold improvement vs. D9 | [13][14] |

| This compound 69 | - | - | High activity | - | [15][16] |

Note: MIC values can vary depending on the specific strains and testing conditions used.

Table 2: Production Titers of this compound A in Heterologous Hosts

| Host Strain | Production Titer (mg/L) | Fermentation Time | Reference(s) |

| P. khanii DSM 3369 (Native) | 3 | 10-14 days | [3] |

| Engineered E. coli | 13.4 | - | [1][2] |

| Optimized E. coli | ~10-fold increase vs. native | 5-fold decrease vs. native | [4] |

Experimental Protocols

This section outlines the general methodologies employed in this compound research.

Isolation and Structure Elucidation of this compound

-

Screening and Cultivation: Photorhabdus strains are screened for antibacterial activity against a target Gram-negative bacterium, typically E. coli.[3] Producer strains are then cultivated in large-scale liquid fermentation, often for extended periods (10-14 days), as the this compound BGC is often poorly expressed under standard laboratory conditions.[3]

-

Extraction: The culture broth is harvested, and the active compounds are extracted from the supernatant using techniques like solid-phase extraction (e.g., with Amberlite XAD resin).[3][17]

-

Purification: The crude extract undergoes bioassay-guided fractionation using High-Performance Liquid Chromatography (HPLC) to isolate the active compound.[3]

-

Structure Determination: The structure of the purified this compound is determined using a combination of high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to ascertain the molecular formula and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation of the amino acid sequence and the unique bicyclic linkages.[3]

Heterologous Expression and Biosynthetic Engineering

-

Gene Cluster Cloning: The this compound BGC, or a minimal version (darA and darE), is cloned from the genomic DNA of a producer strain into an appropriate expression vector.[2][4]

-

Host Strain Transformation: The expression construct is transformed into a suitable heterologous host, such as E. coli BL21(DE3).[2][17]

-

Expression and Production: The transformed host is cultured under optimized conditions (e.g., specific media, temperature, and induction protocols) to produce this compound.[2][4]

-

Mutasynthesis and Analog Generation: To create novel derivatives, the darA gene is mutated using site-directed mutagenesis to alter the core peptide sequence.[1][2] These mutated constructs are then expressed, and the resulting this compound analogs are isolated and characterized.[2] The amber stop codon suppression technique has also been employed to incorporate non-canonical amino acids.[17]

In Vitro and In Vivo Efficacy Testing

-

Minimum Inhibitory Concentration (MIC) Assays: The antibacterial activity of purified this compound and its analogs is quantified by determining the MIC against a panel of clinically relevant Gram-negative pathogens using standard broth microdilution methods.[3]

-

Time-Kill Assays: To determine if the antibiotic is bactericidal or bacteriostatic, time-kill curve experiments are performed by exposing bacterial cultures to various concentrations of this compound and monitoring bacterial viability over time.[3][18]

-

Animal Models of Infection: The in vivo efficacy of promising this compound candidates is evaluated in mouse models of infection. For example, mice are infected with a pathogenic strain of E. coli or K. pneumoniae, and then treated with this compound to assess its ability to clear the infection and improve survival rates.[3][9]

Conclusion

This compound represents a significant breakthrough in the search for new antibiotics against Gram-negative bacteria. Its unique RiPP nature, novel mechanism of action targeting the essential BamA protein, and demonstrated in vivo efficacy make it a highly promising lead compound for drug development. The establishment of efficient heterologous expression systems and the amenability of its biosynthetic pathway to genetic manipulation open up exciting avenues for the generation of next-generation darobactins with improved potency and pharmacokinetic properties. Further research into its structure-activity relationships and optimization for clinical use is warranted.

References

- 1. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02725E [pubs.rsc.org]

- 2. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of heterologous this compound A expression and identification of the minimal biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel antibiotic tricks bacteria through mimicry [labonline.com.au]

- 6. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the this compound Class of Antibiotics: A Comprehensive Review from Discovery to Recent Advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzylic Radical Stabilization Permits Ether Formation During this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Characterization of a Radical SAM Oxygenase for the Ether Crosslinking in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring the antibiotic this compound modulating the β-barrel assembly factor BamA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Darobactins Exhibiting Superior Antibiotic Activity by Cryo‐EM Structure Guided Biosynthetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Darobactin Biosynthetic Gene Cluster: A Technical Guide to a Novel Anti-Gram-Negative Antibiotic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Darobactin, a ribosomally synthesized and post-translationally modified peptide (RiPP), has emerged as a promising therapeutic lead due to its novel mechanism of action targeting the essential outer membrane protein BamA. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (the dar operon), its genetic organization, the biosynthetic pathway of this compound, and its mode of action. Furthermore, this document collates quantitative data on the antimicrobial efficacy of this compound and its engineered derivatives, alongside detailed experimental protocols for their production and characterization, to facilitate further research and development in this critical area.

Introduction

Discovered in 2019 from Photorhabdus bacteria, symbionts of entomopathogenic nematodes, this compound is a bicyclic heptapeptide (B1575542) with potent and selective activity against Gram-negative pathogens.[1][2] Its unique structure, featuring two macrocyclic cross-linkages, is crucial for its function.[2] Unlike many antibiotics that target intracellular processes, this compound acts on the bacterial cell surface, inhibiting the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex responsible for the insertion of outer membrane proteins.[1][3][4] This novel mode of action circumvents the permeability barrier of the Gram-negative outer membrane and presents a new strategy to combat antibiotic resistance.[2][5]

The this compound Biosynthetic Gene Cluster (dar Operon)

The genetic blueprint for this compound biosynthesis is encoded within the dar operon.[2] Initially identified in Photorhabdus khanii, homologous gene clusters have since been found in other bacterial genera.[6][7]

Genetic Organization

The dar operon in P. khanii HGB1456 consists of five core genes: darA, darB, darC, darD, and darE.[8][9]

-

darA : Encodes the precursor peptide, DarA, which contains an N-terminal leader peptide and a C-terminal core peptide (W¹N²W³S⁴K⁵S⁶F⁷) that undergoes post-translational modifications.[9][10]

-

darB, darC, darD : These genes are predicted to encode components of an ABC-type transporter responsible for exporting the mature this compound out of the cell.[9] However, studies have shown that they are not essential for this compound biosynthesis in heterologous expression systems.[11][12]

-

darE : Encodes a radical S-adenosylmethionine (rSAM) enzyme.[1][10] This enzyme is crucial for catalyzing the formation of the two unique intramolecular cross-links in the this compound core peptide.[8][10]

Interestingly, independent deletion studies have revealed that only darA and darE are the minimal set of genes required for the heterologous production of this compound.[7][11][12]

The Biosynthetic Pathway of this compound

This compound is a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[1][10] Its biosynthesis involves the following key steps:

-

Ribosomal Synthesis of the Precursor Peptide (DarA): The darA gene is transcribed and translated to produce the linear precursor peptide, DarA.[9]

-

Post-Translational Modifications by DarE: The radical SAM enzyme DarE catalyzes two critical cyclization reactions on the core peptide of DarA.[1][10] This involves the formation of an ether linkage between Trp1 and Trp3 and a carbon-carbon bond between Trp3 and Lys5.[2][10] These cross-links create the characteristic bicyclic structure of this compound, which is essential for its bioactivity.[3]

-

Proteolytic Cleavage: The leader peptide is cleaved from the modified core peptide to release the mature, active this compound. The peptidase responsible for this cleavage is not encoded within the dar operon and is likely a host-encoded enzyme in both the native producer and heterologous hosts.[8]

-

Export: In the native producer, the DarBCD transporter is presumed to export the mature this compound.[9]

Mechanism of Action: Targeting BamA

This compound exerts its bactericidal effect by inhibiting the function of BamA, the central component of the BAM complex.[1][3][4] The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[3][4]

The rigid, bicyclic structure of this compound allows it to mimic a β-strand of an outer membrane protein substrate.[3][13] It binds with high affinity to the lateral gate of BamA, a critical site for substrate recognition and insertion.[3][14] By occupying this site, this compound competitively inhibits the binding of nascent outer membrane proteins, thereby disrupting the biogenesis of the outer membrane, leading to cell envelope stress and ultimately cell death.[1][2][3] The interaction is primarily mediated by backbone contacts, making it less susceptible to resistance development through point mutations.[3]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: MICs of Natural this compound Variants (µg/mL)

| Organism | This compound A | This compound B | This compound D | This compound E |

| Escherichia coli ATCC 25922 | 2[2] | 2[15] | 16[15] | 32[15] |

| Klebsiella pneumoniae ATCC 43816 | 2[2] | 2[15] | 16[15] | 32[15] |

| Pseudomonas aeruginosa PAO1 | 16[2] | 16[15] | >64[15] | >64[15] |

| Acinetobacter baumannii ATCC 19606 | 4[2] | 2[15] | 32[15] | 32[15] |

Table 2: MICs of Engineered this compound Derivatives (µg/mL)

| Organism | This compound A | This compound 9 | This compound 22 |

| Escherichia coli (MDR clinical isolate) | 1-2[12] | 1-2[12] | 2-4[16] |

| Klebsiella pneumoniae (MDR clinical isolate) | 1-4[12] | 1-4[12] | 4-8[16] |

| Pseudomonas aeruginosa PAO1 | 16[2] | 0.125[12] | 0.25[17] |

| Acinetobacter baumannii DSM 30008 | 4[2] | 1-2[12] | 0.25-0.5[17] |

| Carbapenem-resistant A. baumannii (clinical isolates) | - | - | 0.06-0.5[18] |

Experimental Protocols

Heterologous Expression and Production of this compound

The low yield of this compound from its native producer necessitated the development of heterologous expression systems, primarily in E. coli.[7][11]

Objective: To produce sufficient quantities of this compound for research and preclinical development.

Methodology:

-

Gene Cluster Synthesis and Cloning:

-

The dar operon (or a minimal version, e.g., darA and darE) is chemically synthesized, often with codon optimization for the expression host (E. coli).[11][19]

-

The synthetic gene cluster is cloned into a suitable expression vector (e.g., pET series, pNOSO).[11][19] The expression of darA and the other dar genes can be placed under the control of inducible promoters (e.g., T7 promoter) to allow for controlled production.[19]

-

-

Transformation:

-

The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).[11]

-

-

Cultivation and Induction:

-

Transformed E. coli is cultured in a suitable medium (e.g., LB or specialized fermentation media like FM medium) at 37°C to a desired optical density.[11][19]

-

Gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using a T7 promoter system.[19]

-

The culture is then incubated at a lower temperature (e.g., 18-22°C) for an extended period (e.g., 48-72 hours) to allow for this compound production.[11]

-

-

Extraction and Purification:

-

The culture supernatant is harvested by centrifugation.

-

This compound is extracted from the supernatant using solid-phase extraction (SPE) with a suitable resin (e.g., C18).

-

The crude extract is further purified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[11]

-

-

Analysis:

-

The production and purity of this compound are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum concentration of a this compound analog required to inhibit the growth of a specific bacterial strain.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase.

-

The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).

-

-

Preparation of this compound Dilutions:

-

A stock solution of the purified this compound compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of two-fold serial dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

The standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

Positive (bacteria only) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Conclusion and Future Perspectives

The this compound biosynthetic gene cluster represents a valuable source for the discovery and development of novel antibiotics against Gram-negative pathogens. The elucidation of the minimal gene set required for its biosynthesis has paved the way for efficient heterologous production and biosynthetic engineering. By modifying the precursor peptide sequence through mutagenesis of the darA gene, researchers have successfully generated novel this compound analogs with significantly improved potency and a broader spectrum of activity.[11][18] The unique mechanism of action, targeting the highly conserved BamA protein, offers a promising strategy to overcome existing antibiotic resistance mechanisms. Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to advance these promising compounds into clinical development. The in-depth understanding of the dar operon and the biosynthetic pathway provides a robust platform for the continued exploration and engineering of this exciting new class of antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring the antibiotic this compound modulating the β-barrel assembly factor BamA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on promising new antibiotic this compound reinforces its potential | German Center for Infection Research [dzif.de]

- 6. Optimization of heterologous this compound A expression and identification of the minimal biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02725E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase | CoLab [colab.ws]

- 14. Novel antibiotic tricks bacteria through mimicry [labonline.com.au]

- 15. Mutasynthetic Production and Antimicrobial Characterization of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Activity Profiling of Biosynthetic this compound D22 against Critical Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Darobactins Exhibiting Superior Antibiotic Activity by Cryo‐EM Structure Guided Biosynthetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

Darobactin's Potent Offensive Against Gram-Negative Bacteria: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Darobactin, a promising novel antibiotic class with a specific and potent spectrum of activity against Gram-negative bacteria. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its quantitative efficacy, the experimental methodologies for its assessment, its unique mechanism of action, and the workflow that led to its discovery and subsequent development.

Introduction to this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic.[1] It was first isolated from Photorhabdus bacteria, which live in symbiosis with entomopathogenic nematodes.[2] Its chemical structure is notable for a unique bicyclic core, formed by an ether and a carbon-carbon linkage, which is crucial for its biological activity.[1] This novel molecular architecture enables this compound to target a previously unexploited vulnerability in the outer membrane of Gram-negative bacteria, positioning it as a significant candidate in the fight against antimicrobial resistance.

Spectrum of Activity: A Quantitative Overview

This compound and its synthetically engineered derivatives have demonstrated significant in vitro activity against a wide array of clinically relevant Gram-negative pathogens, including multidrug-resistant strains. The following tables present a consolidated summary of Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of the potency of various this compound compounds.

Table 1: In Vitro Activity of this compound A against Key Gram-Negative Pathogens

| Bacterial Species | Strain(s) | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2[2] |

| ESBL & Carbapenem-resistant clinical isolates | 2[2] | |

| Klebsiella pneumoniae | DSM 30104 | 4[3] |

| ESBL & Carbapenem-resistant clinical isolates | 2[2] | |

| Pseudomonas aeruginosa | PAO1 | 16[3] |

| Acinetobacter baumannii | DSM 30008 | 32[3] |

Table 2: Comparative In Vitro Activity of this compound Analogs

| Derivative | E. coli ATCC 25922 (µg/mL) | K. pneumoniae DSM 30104 (µg/mL) | P. aeruginosa PAO1 (µg/mL) | A. baumannii DSM 30008 (µg/mL) |

| This compound B | 2 | 4 | 16 | 32[3] |

| This compound 9 | 1-2 | 1-4 | 0.125 | 1-2[4] |

| D22 | 1 | 2 | 4 | 1[5] |

| D69 | Not Reported | Not Reported | Not Reported | Not Reported[6] |

Mechanism of Action: Targeting the BamA Complex

This compound exerts its bactericidal effect by targeting the β-barrel assembly machinery (BAM) complex, an essential component for the biogenesis of the outer membrane in Gram-negative bacteria.[2][7] Specifically, this compound binds to the central protein of this complex, BamA.[7] It functions by mimicking a β-strand, which allows it to bind to the lateral gate of BamA, a critical site for the insertion of new outer membrane proteins.[8] This binding event competitively inhibits the proper folding and insertion of native outer membrane proteins, leading to a loss of outer membrane integrity and subsequent cell death.[7]

References

- 1. Exploring the this compound Class of Antibiotics: A Comprehensive Review from Discovery to Recent Advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Darobactins Exhibiting Superior Antibiotic Activity by Cryo‐EM Structure Guided Biosynthetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02725E [pubs.rsc.org]

- 8. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase | Department of Biology [biology.ox.ac.uk]

Darobactin Resistance Mechanisms in Gram-Negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Darobactin resistance mechanisms in Gram-negative pathogens. This compound is a promising novel antibiotic that targets the essential outer membrane protein BamA, a key component of the β-barrel assembly machinery (BAM) complex.[1][2][3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the core molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the BamA protein, which is crucial for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1][5] The antibiotic mimics a β-strand, allowing it to bind to the lateral gate of BamA.[2][3] This binding event competitively inhibits the recognition of native substrate proteins, disrupting the integrity of the outer membrane and leading to cell death.[1][6] The interaction is largely mediated by backbone contacts, which suggests a degree of robustness against the development of resistance.[2][3]

Primary Resistance Mechanism: BamA Mutations

The principal mechanism of resistance to this compound identified to date involves mutations within the bamA gene.[7][8] These mutations typically arise through serial passaging of bacteria in the presence of sub-lethal concentrations of the antibiotic.[7][8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the impact of bamA mutations on this compound MICs in various Gram-negative pathogens.

Table 1: this compound A MICs against Wild-Type and Resistant Escherichia coli

| Strain | Relevant Genotype/Mutations in BamA | This compound A MIC (µg/mL) | Fold Change in MIC | Reference |

| E. coli ATCC 25922 (WT) | Wild-Type | 2 | - | [8] |

| E. coli MG1655 (WT) | Wild-Type | 2 | - | [8] |

| Resistant Mutant 1a | G429V, T434A, G807V | 128 | 64 | [8] |

| Resistant Mutant 2 | F394V, E435K, G443D | 128 | 64 | [8] |

| Resistant Mutant 3 | T434A, Q445P, A705T | 128 | 64 | [8] |

Table 2: Activity of this compound Analogs against various Gram-Negative Pathogens

| Compound | E. coli ATCC 25922 MIC (µg/mL) | K. pneumoniae ATCC 13883 MIC (µg/mL) | P. aeruginosa PAO1 MIC (µg/mL) | A. baumannii DSM30008 MIC (µg/mL) | Reference |

| This compound A | 2 | 2 | 16 | 64 | [9] |

| This compound 9 (D9) | 1-2 | 1-4 | 0.125 | 1-2 | [9] |

| This compound B | Comparable or better than A | Comparable or better than A | Not specified | Not specified | [10] |

| This compound D | 8-16 fold higher than A | 8-16 fold higher than A | Not specified | Not specified | [10] |

| This compound E | 8-16 fold higher than A | 8-16 fold higher than A | Not specified | Not specified | [10] |

| This compound 22 (D22) | 2-4 | 4-8 | 2-4 fold increase vs A | 8 | [11] |

Table 3: Activity of this compound against Clinical Isolates

| Organism | Resistance Profile | This compound A MIC (µg/mL) |

| E. coli | ESBL, Polymyxin-resistant | 2 |

| K. pneumoniae | Carbapenem-resistant (KPC) | 2 |

Data synthesized from Imai et al., 2019.[8]

Visualization of this compound Action and Resistance

The following diagram illustrates the mechanism of this compound's action on the BAM complex and how mutations in BamA can confer resistance.

Caption: Mechanism of this compound action and BamA-mediated resistance.

Role of Efflux Pumps

While mutations in the drug target, BamA, are the primary confirmed mechanism of this compound resistance, the role of efflux pumps should not be entirely discounted, as they are a common mechanism of resistance to a wide range of antibiotics in Gram-negative bacteria.[12][13][14] Efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration and preventing the drug from reaching its target.[15] However, current literature specifically linking this compound resistance to the upregulation or modification of efflux pumps is limited. Further research is required to determine if efflux plays a significant role in either intrinsic or acquired resistance to this compound.

Experimental Protocols

Generation of this compound-Resistant Mutants

A standard method for generating resistant mutants is through serial passaging.[7][8]

-

Preparation: A culture of the parental bacterial strain (e.g., E. coli MG1655) is grown to a specific optical density.

-

Initial Exposure: The culture is exposed to a sub-MIC concentration of this compound.

-

Serial Passaging: The bacteria are passaged daily into fresh media containing increasing concentrations of this compound. This is continued until a significant shift in the MIC is observed.

-

Isolation: Single colonies are isolated from the resistant population.

-

Confirmation: The resistance phenotype is confirmed by re-determining the MIC of this compound for the isolated mutants.[8]

Minimum Inhibitory Concentration (MIC) Determination

MIC values are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Whole-Genome Sequencing and Analysis

To identify the genetic basis of resistance, the genomes of resistant mutants are sequenced and compared to the parental strain.

-

DNA Extraction: Genomic DNA is extracted from both the wild-type and resistant strains.

-

Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Variant Calling: The sequencing reads from the resistant mutants are aligned to the reference genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Gene Annotation: Identified mutations are mapped to specific genes, such as bamA, to determine the amino acid changes.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for identifying this compound resistance mutations.

Caption: Experimental workflow for identifying resistance mutations.

Future Directions and Conclusion

The primary mechanism of resistance to this compound in Gram-negative pathogens is the acquisition of mutations in its target, BamA. The interaction between this compound and BamA is well-characterized, providing a solid foundation for the rational design of new derivatives that may be less susceptible to resistance.[2][3] Indeed, biosynthetic engineering has already yielded novel this compound analogs with improved activity against clinically relevant pathogens.[9][16] While the role of efflux pumps in this compound resistance remains to be fully elucidated, it is an area that warrants further investigation. A comprehensive understanding of all potential resistance mechanisms will be critical for the successful clinical development of this promising new class of antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase [ideas.repec.org]

- 3. The antibiotic this compound mimics a β-strand to inhibit outer membrane insertase. | Department of Plant Sciences [plants.ox.ac.uk]

- 4. Study on promising new antibiotic this compound reinforces its potential | German Center for Infection Research [dzif.de]

- 5. researchgate.net [researchgate.net]

- 6. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved broad-spectrum antibiotics against Gram-negative pathogens via this compound biosynthetic pathway engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Activity Profiling of Biosynthetic this compound D22 against Critical Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

In Vivo Efficacy of Darobactin: A Technical Guide for Researchers

An in-depth examination of the preclinical efficacy of Darobactin and its derivatives in various animal models of Gram-negative infections.

This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a novel antibiotic with a unique mechanism of action against Gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical performance of this promising antibiotic class. This compound targets the essential outer membrane protein BamA, representing a new strategy to combat antimicrobial resistance.[1][2][3][4] This guide details the experimental protocols, summarizes quantitative efficacy data, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's potential.

Core Mechanism of Action: Targeting the BamA Complex

This compound exerts its bactericidal effect by inhibiting the BamA protein, a crucial component of the β-barrel assembly machinery (BAM) complex.[1][2][5] The BAM complex is responsible for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria.[1][5] By binding to the lateral gate of BamA, this compound disrupts the formation of a functional outer membrane, leading to cell death.[2][6][7] This surface-exposed target is a key advantage, as this compound does not need to penetrate the bacterial cell to be effective.[3][4]

Quantitative In Vivo Efficacy Data

The in vivo efficacy of this compound and its biosynthetic derivative, D22, has been evaluated in several animal models. D22 has demonstrated significantly improved antibacterial activity compared to the natural this compound A.[6][8][9] The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound Derivatives in a Zebrafish Embryo Model of Acinetobacter baumannii Infection

| Compound | Dose (mg/kg) | Administration Route | Efficacy Endpoint | Result | Reference |

| This compound A | 10 | Caudal Vein Injection | Survival Rate | >75% survival | [6][7] |

| D22 | 10 | Caudal Vein Injection | Survival Rate | Complete clearance of infection, equivalent to ciprofloxacin | [6][7][10] |

| D69 | 10 | Caudal Vein Injection | Survival Rate | Complete clearance of infection | [6][7] |

| Ciprofloxacin | 10 | Caudal Vein Injection | Survival Rate | Cleared the infection | [7][8] |

Table 2: Efficacy of this compound (and D22) in Murine Infection Models

| Infection Model | Pathogen | Mouse Strain | Treatment | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Septicemia | E. coli (ATCC 25922 and AR350 mcr-1), K. pneumoniae (KPC), P. aeruginosa (PAO1 and pmrB 523C>T) | Not specified | This compound | 25 mg/kg x 3 doses, every 6h (IP) | Survival | Increased survival | [3] |

| Thigh Infection (Neutropenic) | P. aeruginosa PAO1 | CD-1 | D22 | 25 mg/kg or 50 mg/kg, twice daily | Bacterial Burden (log CFU/g) | Significant reduction in bacterial burden at 25h post-infection | [6][7] |

| Peritonitis/Sepsis | E. coli (ESBL-producing) | Not specified | D22 | 15 mg/kg x 4 doses | Survival | 100% survival with IV and SC administration | [6][11] |

| Urinary Tract Infection (UTI) | E. coli | Not specified | D22 | Twice-daily injections for 3 days | Bacterial Burden | Significant reduction in bacterial presence | [6][10][11] |

Table 3: Pharmacokinetic Parameters of this compound and D22 in Mice

| Compound | Dose (mg/kg) | Administration Route | Peak Blood Level (Cmax) | Half-life (t1/2) | Reference |

| This compound | 50 | Intraperitoneal (IP) | 94 µg/ml | 1 hour | [3] |

| D22 | 5 | Intravenous (IV) | Not specified | ≤1 hour | [7] |

| D22 | 20 | Subcutaneous (SC) | Not specified | ≤1 hour | [7] |

| D22 | 20 | Intraperitoneal (IP) | Not specified | ≤1 hour | [7] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key in vivo experiments cited.

Zebrafish Embryo Model of A. baumannii Infection

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Pathogen: Acinetobacter baumannii ATCC17978.

-

Infection Protocol:

-

Treatment Protocol:

-

Efficacy Assessment:

Murine Neutropenic Thigh Infection Model

-

Animal Model: Female CD-1 mice.[7]

-

Experimental Workflow:

-

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.[6]

-

Infection: Anesthetized mice are infected via intramuscular injection into the right thigh muscle.

-

Treatment: Treatment with D22, a vehicle control, or a comparator antibiotic (e.g., ciprofloxacin) begins at a specified time post-infection. Doses of 25 mg/kg and 50 mg/kg of D22 have been tested.[7]

-

Efficacy Assessment: At 8 and 25 hours post-infection, mice are euthanized. The thigh muscle is excised, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration to determine the bacterial burden.[7]

-

Murine Peritonitis/Sepsis Model

-

Animal Model: Mice (strain not specified in available literature).

-

Pathogen: Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[6]

-

Infection Protocol: A lethal inoculum of bacteria is administered via intraperitoneal (IP) injection.[3]

-

Treatment Protocol:

-